molecular formula C18H16N2O2 B12646323 4-((2-Methoxy-5-methylphenyl)azo)naphthol CAS No. 93940-03-5

4-((2-Methoxy-5-methylphenyl)azo)naphthol

Cat. No.: B12646323
CAS No.: 93940-03-5
M. Wt: 292.3 g/mol
InChI Key: FWAFJTHBQBNFMA-UHFFFAOYSA-N
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Description

4-((2-Methoxy-5-methylphenyl)azo)naphthol is an organic compound with the molecular formula C18H16N2O2 . It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxy-5-methylphenyl)azo)naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methoxy-5-methylaniline, which is then coupled with naphthol to form the azo compound . The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial methods also incorporate purification steps such as recrystallization and filtration to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-((2-Methoxy-5-methylphenyl)azo)naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2-Methoxy-5-methylphenyl)azo)naphthol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-Methoxy-5-methylphenyl)azo)naphthol involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, influencing cellular processes and pathways. The azo group can also participate in electron transfer reactions, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Methoxyphenyl)azo)naphthol
  • 4-((2-Methylphenyl)azo)naphthol
  • 4-((2-Chlorophenyl)azo)naphthol

Uniqueness

4-((2-Methoxy-5-methylphenyl)azo)naphthol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which influence its chemical properties and reactivity. These substituents can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other similar azo compounds .

Properties

CAS No.

93940-03-5

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

4-[(2-methoxy-5-methylphenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C18H16N2O2/c1-12-7-10-18(22-2)16(11-12)20-19-15-8-9-17(21)14-6-4-3-5-13(14)15/h3-11,21H,1-2H3

InChI Key

FWAFJTHBQBNFMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N=NC2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

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